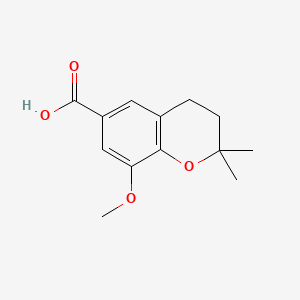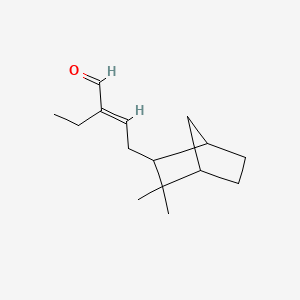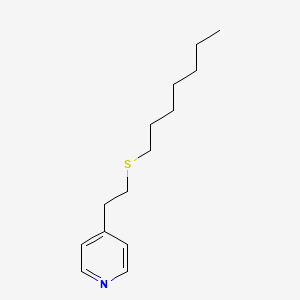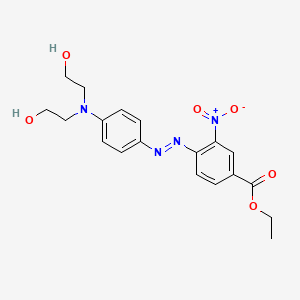
Sodium phenyllactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium phenyllactate can be synthesized through the neutralization of phenyllactic acid with sodium hydroxide. The reaction typically involves dissolving phenyllactic acid in water and then adding a stoichiometric amount of sodium hydroxide to form the sodium salt. The reaction is exothermic and should be carried out under controlled conditions to avoid excessive heat generation.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of continuous flow reactors where phenyllactic acid and sodium hydroxide are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent quality of the product and can be easily scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium phenyllactate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenylpyruvic acid.
Reduction: It can be reduced to form phenylpropionic acid.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Phenylpyruvic acid.
Reduction: Phenylpropionic acid.
Substitution: Nitro derivatives or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Sodium phenyllactate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial properties and its role in metabolic pathways.
Medicine: this compound is investigated for its potential therapeutic effects, including its use in the treatment of metabolic disorders.
Industry: It is used in the production of various chemicals and as an additive in certain industrial processes.
Wirkmechanismus
The mechanism of action of sodium phenyllactate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane of microorganisms. It may also play a role in metabolic pathways by acting as a substrate or inhibitor of specific enzymes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Sodium phenyllactate can be compared with other similar compounds, such as:
Sodium phenylacetate: Both compounds contain a phenyl group, but sodium phenylacetate has a simpler structure with a phenyl group attached to an acetate moiety.
Sodium lactate: Sodium lactate lacks the phenyl group and is primarily used for its buffering and moisturizing properties.
Sodium benzoate: Sodium benzoate contains a benzoate moiety and is commonly used as a preservative.
The uniqueness of this compound lies in its combination of a phenyl group with a lactic acid moiety, which imparts specific chemical and biological properties that are distinct from those of the similar compounds listed above.
Eigenschaften
CAS-Nummer |
79428-01-6 |
|---|---|
Molekularformel |
C9H9NaO3 |
Molekulargewicht |
188.16 g/mol |
IUPAC-Name |
sodium;2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C9H10O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8,10H,6H2,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
DVSAFLNBVQKEKE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane](/img/structure/B12679151.png)












